molecular formula C18H20O B12665992 2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol CAS No. 142115-51-3

2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol

Cat. No.: B12665992
CAS No.: 142115-51-3
M. Wt: 252.3 g/mol
InChI Key: HBERSQLHJGYHNJ-BQYQJAHWSA-N
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Description

2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two methyl groups at the 2 and 6 positions of the phenol ring, and a 2-(2,5-dimethylphenyl)ethenyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol can be achieved through several methods. One common approach is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the oxidative coupling copolycondensation of 2,6-dimethylphenol with 2,5-dimethylphenol using a copper-amine catalyst . This reaction is carried out in toluene at 20°C for 7 hours under an oxygen atmosphere.

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Suzuki–Miyaura coupling reaction due to its efficiency and scalability. The use of solid acid catalysts and continuous flow reactors can further enhance the production yield and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenol ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol involves its interaction with molecular targets through its phenolic hydroxyl group and the ethenyl side chain. These interactions can lead to the formation of hydrogen bonds and π-π stacking with target molecules, influencing their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-4-(2-(2,5-dimethylphenyl)ethenyl)phenol is unique due to the presence of the ethenyl side chain, which imparts distinct chemical and physical properties compared to its simpler counterparts

Properties

CAS No.

142115-51-3

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

4-[(E)-2-(2,5-dimethylphenyl)ethenyl]-2,6-dimethylphenol

InChI

InChI=1S/C18H20O/c1-12-5-6-13(2)17(9-12)8-7-16-10-14(3)18(19)15(4)11-16/h5-11,19H,1-4H3/b8-7+

InChI Key

HBERSQLHJGYHNJ-BQYQJAHWSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C2=CC(=C(C(=C2)C)O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC2=CC(=C(C(=C2)C)O)C

Origin of Product

United States

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